molecular formula C14H17N3O2 B2738247 2-(1-morpholinoethyl)-4(3H)-quinazolinone CAS No. 866009-93-0

2-(1-morpholinoethyl)-4(3H)-quinazolinone

Cat. No.: B2738247
CAS No.: 866009-93-0
M. Wt: 259.309
InChI Key: GPPSURBBZDMJLN-UHFFFAOYSA-N
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Description

2-(1-morpholinoethyl)-4(3H)-quinazolinone is a synthetic organic compound that belongs to the quinazolinone family. This compound is characterized by the presence of a morpholinoethyl group attached to the quinazolinone core structure. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-morpholinoethyl)-4(3H)-quinazolinone typically involves the reaction of 2-aminobenzamide with an appropriate aldehyde or ketone to form the quinazolinone core. The morpholinoethyl group is then introduced through a nucleophilic substitution reaction. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acids or bases to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial to ensure high efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(1-morpholinoethyl)-4(3H)-quinazolinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of reduced quinazolinone analogs.

    Substitution: The morpholinoethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone N-oxides, while reduction can produce dihydroquinazolinones.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

    Medicine: Research has explored its potential as an anticancer, antiviral, and antimicrobial agent.

    Industry: It finds applications in the development of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(1-morpholinoethyl)-4(3H)-quinazolinone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it may interfere with cellular signaling pathways, leading to changes in gene expression and cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-morpholinoethyl)-4(3H)-pyridinone
  • 2-(1-morpholinoethyl)-4(3H)-benzoxazinone
  • 2-(1-morpholinoethyl)-4(3H)-benzothiazinone

Uniqueness

2-(1-morpholinoethyl)-4(3H)-quinazolinone is unique due to its specific quinazolinone core structure, which imparts distinct biological activities and chemical reactivity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for drug development and other applications.

Properties

IUPAC Name

2-(1-morpholin-4-ylethyl)-3H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c1-10(17-6-8-19-9-7-17)13-15-12-5-3-2-4-11(12)14(18)16-13/h2-5,10H,6-9H2,1H3,(H,15,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPPSURBBZDMJLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC2=CC=CC=C2C(=O)N1)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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